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Compound of Interest

Compound Name:
2-bromo-N-(1-methyl-3-

phenylpropyl)butanamide

CAS No.: 1119452-41-3

Cat. No.: B1344543

Get Quote

In the landscape of pharmaceutical research and drug development, the physicochemical

properties of a new chemical entity (NCE) are fundamental determinants of its potential

therapeutic success. Among these, solubility stands out as a critical parameter, directly

influencing a drug's bioavailability and, consequently, its efficacy.[1][2][3] "2-bromo-N-(1-
methyl-3-phenylpropyl)butanamide" is a complex organic molecule whose therapeutic

potential is intrinsically linked to its ability to be effectively absorbed and distributed within a

biological system.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug

development professionals. It provides a detailed exploration of the theoretical and practical

aspects of determining the solubility of "2-bromo-N-(1-methyl-3-phenylpropyl)butanamide."

By synthesizing established scientific principles with actionable experimental protocols, this

document aims to equip scientists with the necessary tools and insights to thoroughly

characterize this compound's solubility profile, a crucial step in its journey from the laboratory to

clinical application.
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Molecular and Physicochemical Profile
Understanding the inherent properties of "2-bromo-N-(1-methyl-3-phenylpropyl)butanamide"

is the first step in predicting and interpreting its solubility behavior. The molecule's structure,

featuring a substituted amide, a phenylpropyl group, and a brominated alkyl chain, suggests a

significant degree of lipophilicity.

Property Value / Structure Source

Chemical Structure Chemical Structure -

CAS Number 1119452-41-3 [4]

Molecular Formula C₁₄H₂₀BrNO Calculated

Molecular Weight 298.22 g/mol Calculated

Predicted Boiling Point 419.4 ± 38.0 °C [4]

Predicted Density 1.236 ± 0.06 g/cm³ [4]

Predicted pKa 13.99 ± 0.46 [4]

The predicted high pKa suggests the amide proton is not readily ionizable under typical

physiological pH conditions, indicating that pH-mediated solubility enhancement may be limited

unless in highly alkaline environments.

The Theoretical Framework of Solubility
The solubility of a compound is not an absolute value but is dependent on a matrix of

environmental factors.[5] A robust understanding of these principles is essential for designing

meaningful experiments and accurately interpreting results.

Caption: Key intrinsic and extrinsic factors that influence the solubility of a pharmaceutical

compound.

pH and Ionization: For ionizable compounds, solubility is highly pH-dependent. While the

amide in "2-bromo-N-(1-methyl-3-phenylpropyl)butanamide" is weakly acidic, significant

changes in solubility due to pH are not expected within the physiological range (pH 1-8).
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Temperature: Most compounds exhibit endothermic dissolution, meaning solubility increases

with temperature.[1] This relationship should be characterized for any comprehensive

solubility profile.

Polarity: The "like dissolves like" principle is paramount. The target molecule's significant

non-polar regions (phenyl and alkyl chains) suggest higher solubility in organic solvents or

lipid-based systems compared to aqueous media.

Particle Size and Solid-State Form: The crystalline form (polymorphism) of a compound can

have a profound impact on its thermodynamic solubility. Amorphous forms are generally

more soluble than their stable crystalline counterparts. Additionally, reducing particle size

increases the surface area, which enhances the dissolution rate, a key factor in kinetic

solubility.[1][6]

Experimental Determination of Thermodynamic
Solubility
To obtain reliable and definitive solubility data, a validated experimental protocol is required.

The shake-flask method is the universally recognized gold standard for determining

thermodynamic equilibrium solubility due to its robustness and accuracy.[7][8][9]

Principle of the Shake-Flask Method
The method involves adding an excess amount of the solid compound to a specific solvent

system and agitating the mixture at a constant temperature until equilibrium is achieved

between the undissolved solid and the dissolved solute. The concentration of the solute in the

supernatant is then measured, representing the thermodynamic solubility.[8]

Experimental Workflow Diagram
The following diagram outlines the logical flow of the shake-flask protocol, emphasizing critical

quality control steps.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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